

## Choice of reference region for [18F]fallypride SRTM analysis

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: [18F]fallypride SRTM Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]**fallypride** with the Simplified Reference Tissue Model (SRTM) for positron emission tomography (PET) analysis.

# Frequently Asked Questions (FAQs) Q1: What is the most common reference region for [18F]fallypride SRTM analysis and why?

The cerebellum is the most commonly used reference region for [18F]**fallypride** PET studies. [1][2][3][4] It is selected because it is considered to have a minimal amount of D2/D3 dopamine receptors, which is a primary requirement for a reference region in SRTM analysis.[5][6] The model assumes the reference tissue is devoid of specific binding sites, allowing its time-activity curve (TAC) to represent the concentration of nondisplaceable radiotracer in the brain.

### Q2: I'm encountering issues with the cerebellum as a reference region. What are the potential problems?

While widely used, the cerebellum is not without its challenges:



- Presence of D2/D3 Receptors: Some studies have reported traces of D2/D3 receptor binding in the cerebellum, which can lead to an underestimation of binding potential (BP\_ND) values in target regions.[2]
- Violation of SRTM Assumptions: Studies with [18F]fallypride have shown that the
  requirement for equal distribution volumes (V\_ND) between the target and reference regions
  can be violated when the cerebellum is used.[7][8]
- Susceptibility to Bias: The low tracer activity in the cerebellum, especially at later scan times, makes the TAC more vulnerable to inaccuracies from random events, scatter, and attenuation correction.[7]

### Q3: What are the viable alternative reference regions to the cerebellum?

Research has explored other regions to address the limitations of the cerebellum. The most promising alternatives are:

- White Matter: Specifically, regions like the superior longitudinal fasciculus have been investigated.[1][7] White matter generally shows lower specific binding of D2/D3 receptors than the cerebellum.[7]
- Visual Cortex: This region has also been considered as a potential reference region.[1][7]

### Q4: How does the choice of reference region impact the binding potential (BP\_ND) values?

The choice of reference region significantly influences the resulting BP\_ND values and the statistical power of the study. A comparison between the cerebellum, white matter, and visual cortex revealed the following:

- Visual Cortex: Using the visual cortex as a reference region resulted in significantly greater sample variance in BP\_ND compared to the cerebellum, and its use is generally not recommended.[1][7]
- White Matter: The use of a white matter region, such as the superior longitudinal fasciculus,
   produced BP ND values that were highly correlated with those obtained using the



cerebellum.[7] It was associated with similar sample variance but a larger effect size in group difference studies, suggesting it may be a reasonable or even superior alternative.[1][7][8]

### Troubleshooting Guide Issue: High variance in my BP\_ND results.

High variance in binding potential can obscure true biological effects. Here's a step-by-step guide to troubleshoot this issue:

- Evaluate Your Reference Region: If you are using the visual cortex, consider switching to the cerebellum or a white matter region, as the visual cortex has been shown to produce higher sample variance.[1][7]
- Check Attenuation and Scatter Correction: The accuracy of BP\_ND estimations is highly
  dependent on the quality of the reference tissue's TAC.[7] Inaccuracies in attenuation and
  scatter correction can introduce significant bias, particularly in regions with low activity like
  the cerebellum.[7] Review your reconstruction parameters and software implementation.
- Assess Scan Duration: [18F]fallypride has relatively slow kinetics.[7] Insufficient scan duration can lead to errors in model fitting. For D2/D3 receptor-rich regions, scan durations of 180 minutes are recommended to reliably reach equilibrium.[5][9]

### Issue: My BP\_ND values differ significantly from published literature.

Discrepancies in BP\_ND values across different laboratories are common and can be attributed to several factors.[7][8]

- Review Methodological Differences: Compare your entire experimental protocol with the cited literature. Key factors include:
  - PET Scanner and Reconstruction: Different scanner models and reconstruction algorithms
     (e.g., filtered back-projection) can yield varying results.[7]
  - Definition of Regions: The precise anatomical definition of both the target and reference regions can influence outcomes.



 Scan Duration: As mentioned, scan duration has a direct impact on BP\_ND values, with shorter scans potentially underestimating the binding potential.[5][9]

### **Data Summary**

Table 1: Comparison of Striatal BP\_ND Using Different Reference Regions

| Reference<br>Region | BP_ND Change vs. Cerebellum (Healthy Controls) | BP_ND Change vs. Cerebellum (Methampheta mine- Dependent) | Sample<br>Variance vs.<br>Cerebellum | Effect Size for<br>Group<br>Difference |
|---------------------|------------------------------------------------|-----------------------------------------------------------|--------------------------------------|----------------------------------------|
| Cerebellum          | N/A                                            | N/A                                                       | N/A                                  | 0.60                                   |
| White Matter        | +6.2%                                          | +7.7%                                                     | Similar                              | 0.68                                   |
| Visual Cortex       | -19.9%                                         | -18.1%                                                    | Significantly<br>Greater             | 0.57                                   |

Data synthesized from a study comparing reference regions in healthy and methamphetaminedependent subjects.[7]

Table 2: Variation of Reported Striatal [18F]**fallypride** BP\_ND in Healthy Subjects (Cerebellum as Reference)



| Study               | PET Scanner                  | Reconstruction<br>Algorithm  | Putamen BP_ND<br>(mean ± SD) |
|---------------------|------------------------------|------------------------------|------------------------------|
| Vernaleken I et al. | Siemens ECAT<br>EXACT 922/47 | Filtered Back-<br>Projection | 24.7 ± 3.6                   |
| Kegeles LS et al.   | Siemens ECAT<br>EXACT HR+    | Filtered Back-<br>Projection | 19.7 ± 2.1                   |
| Landvogt C et al.   | Siemens ECAT<br>EXACT        | Not Described                | 10.4 ± 1.7 (Anterior)        |
| Siessmeier T et al. | Not specified in snippet     | Not specified in snippet     | Not specified in snippet     |
| Riccardi P et al.   | Not specified in snippet     | Not specified in snippet     | Not specified in snippet     |

This table highlights the significant variability in reported BP\_ND values across different studies, even when using the same reference region.[7]

### Experimental Protocols & Methodologies General Protocol for [18F]fallypride PET Imaging

This protocol is a generalized summary based on common practices.

- Subject Preparation: Subjects are typically scanned after a period of fasting. For studies involving drug effects, a washout period is required.
- Radiotracer Injection: A bolus injection of [18F]fallypride (e.g., 0.07 mCi/Kg) is administered intravenously.[10]
- PET Scan Acquisition: A dynamic PET scan is acquired over a prolonged period, typically 2-3 hours, due to the slow kinetics of [18F]fallypride.[3][7][10]
- Anatomical Imaging: A T1-weighted MRI scan is often acquired for anatomical co-registration and accurate delineation of brain regions.[10]



 Blood Sampling (Optional): For kinetic models other than reference tissue models, arterial blood sampling may be performed to measure the arterial input function and plasma metabolites.[10]

#### **Protocol for SRTM Analysis**

- Image Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.
- Region of Interest (ROI) Delineation: ROIs for both the target regions (e.g., putamen, caudate, thalamus) and the chosen reference region (e.g., cerebellum, superior longitudinal fasciculus) are manually drawn or defined using an anatomical atlas on the co-registered MRI.[4][10]
- Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic PET scan to generate TACs for all regions.
- SRTM Application: The SRTM is applied to the TACs of the target and reference regions to
  estimate the binding potential relative to the nondisplaceable uptake (BP\_ND).[11] This is
  often performed using specialized software like PMOD.[11]

#### **Visualizations**





Click to download full resolution via product page

Caption: The Simplified Reference Tissue Model (SRTM) concept.





Click to download full resolution via product page

Caption: Decision workflow for reference region selection.





Click to download full resolution via product page

Caption: Experimental workflow for an [18F] fallypride PET study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The simplified reference tissue model with 18F-fallypride positron emission tomography: choice of reference region PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of striatal and extrastriatal D-2 dopamine receptors using PET imaging of [(18)F]fallypride in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The applicability of SRTM in [18F]fallypride PET investigations: impact of scan durations PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The applicability of SRTM in [(18)F]fallypride PET investigations: impact of scan durations
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain imaging of 18F-fallypride in normal volunteers: blood analysis, distribution, testretest studies, and preliminary assessment of sensitivity to aging effects on dopamine D-2/D-3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [18F]fallypride characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Choice of reference region for [18F]fallypride SRTM analysis]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b043967#choice-of-reference-region-for-18f-fallypride-srtm-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com